Eak16-II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

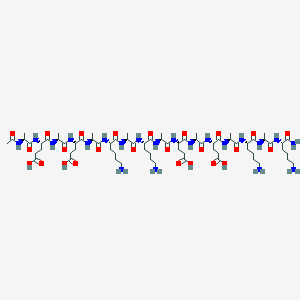

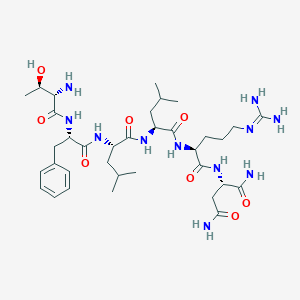

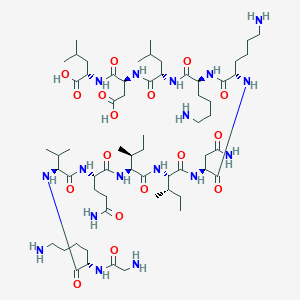

EAK16-IIは、自己組織化特性で知られるイオン相補性ペプチドです。疎水性と親水性残基が交互に配置されたペプチドを含むEAK16ファミリーの一部です。 これらのペプチドは両親媒性であり、環境条件に応じてフィブリルやグロビュールなどのさまざまなナノ構造を形成することができます .

2. 製法

合成経路と反応条件: this compoundは、固相ペプチド合成(SPPS)を使用して合成されます。この方法は、成長中のペプチド鎖にアミノ酸を順次付加することができます。このプロセスには、以下の手順が含まれます。

最初のアミノ酸の結合: 固体樹脂へ。

脱保護: アミノ酸の反応性基の。

カップリング: 配列内の次のアミノ酸の。

繰り返し: 脱保護とカップリングを、目的のペプチド配列が得られるまで繰り返します。

切断: 樹脂からのペプチドの切断と精製.

工業的製造方法: this compoundの工業的製造には、SPPSプロセスのスケールアップが含まれます。自動ペプチド合成機を使用して、効率と一貫性を高めます。 次に、ペプチドは高速液体クロマトグラフィー(HPLC)を使用して精製され、凍結乾燥して保管されます .

準備方法

Synthetic Routes and Reaction Conditions: EAK16-II is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid in the sequence.

Repetition: of deprotection and coupling until the desired peptide sequence is obtained.

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

化学反応の分析

反応の種類: EAK16-IIは主に自己組織化反応を起こし、フィブリルやグロビュールなどのナノ構造を形成します。 これらの反応は、pH、イオン強度、疎水性表面の存在などの要因の影響を受けます .

一般的な試薬と条件:

pH: 中性のpH条件は、フィブリル構造の形成を促進します。

イオン強度: イオン強度が高いほど、this compoundが安定なナノ構造に自己組織化されやすくなります。

主要な生成物: this compoundの自己組織化の主要な生成物は、ナノファイバーとナノファイバーネットワークです。 これらの構造は、表面改質や組織工学など、さまざまな用途に使用できます .

4. 科学研究への応用

This compoundは、幅広い科学研究への応用範囲を持っています。

化学: 自己組織化とペプチド相互作用を研究するためのモデルシステムとして使用されます。

生物学: 細胞培養や組織工学のためのバイオマテリアルの開発に用いられます。

医学: 特に疎水性薬剤の薬物送達システムについて調査されています。

科学的研究の応用

EAK16-II has a wide range of scientific research applications:

Chemistry: Used as a model system for studying self-assembly and peptide interactions.

Biology: Employed in the development of biomaterials for cell culture and tissue engineering.

Medicine: Investigated for drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized in the fabrication of nanowires and other nanostructures for electronic and sensing applications

作用機序

EAK16-IIは、イオン相互作用と疎水性力によって駆動される自己組織化を通じて効果を発揮します。ペプチドの交互の疎水性と親水性残基は、安定なナノ構造の形成を促進します。 これらの構造は、生体膜、タンパク質、その他の分子と相互作用することができ、this compoundをさまざまなアプリケーションに適した汎用性の高いツールにします .

類似化合物:

EAK16-I: this compoundに似ていますが、アミノ酸配列が異なり、自己組織化挙動が異なります。

EAK16-IV: 電荷分布と配列の違いにより、フィブリル構造ではなく、グロビュラーな集合体を形成します.

This compoundの独自性: this compoundは、中性pH条件下で安定なフィブリル構造を形成できる点でユニークです。 この特性により、組織工学や表面改質など、秩序立ったナノ構造が必要な用途に特に有用です .

類似化合物との比較

EAK16-I: Similar to EAK16-II but with a different amino acid sequence, leading to different self-assembly behaviors.

Uniqueness of this compound: this compound is unique in its ability to form stable fibrillar structures under neutral pH conditions. This property makes it particularly useful for applications requiring ordered nanostructures, such as tissue engineering and surface modification .

特性

分子式 |

C70H121N21O25 |

|---|---|

分子量 |

1656.8 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C70H121N21O25/c1-34(76-42(9)92)56(102)88-47(22-26-51(93)94)67(113)82-40(7)62(108)90-48(23-27-52(95)96)68(114)81-38(5)60(106)87-45(20-12-16-32-73)65(111)78-36(3)58(104)85-46(21-13-17-33-74)66(112)79-39(6)61(107)89-50(25-29-54(99)100)70(116)83-41(8)63(109)91-49(24-28-53(97)98)69(115)80-37(4)59(105)86-44(19-11-15-31-72)64(110)77-35(2)57(103)84-43(55(75)101)18-10-14-30-71/h34-41,43-50H,10-33,71-74H2,1-9H3,(H2,75,101)(H,76,92)(H,77,110)(H,78,111)(H,79,112)(H,80,115)(H,81,114)(H,82,113)(H,83,116)(H,84,103)(H,85,104)(H,86,105)(H,87,106)(H,88,102)(H,89,107)(H,90,108)(H,91,109)(H,93,94)(H,95,96)(H,97,98)(H,99,100)/t34-,35-,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChIキー |

FNOGHYLVAHPXMA-TWSVGJSFSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |

正規SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)

![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)

![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)